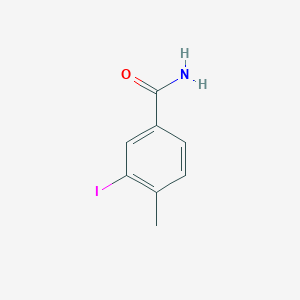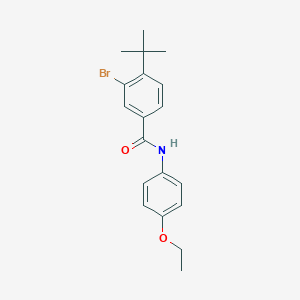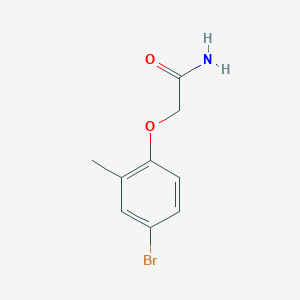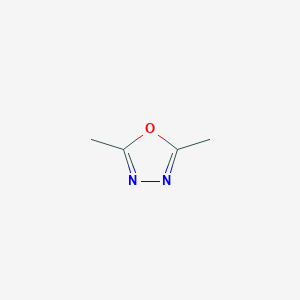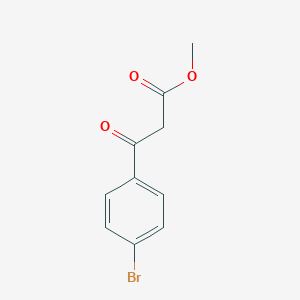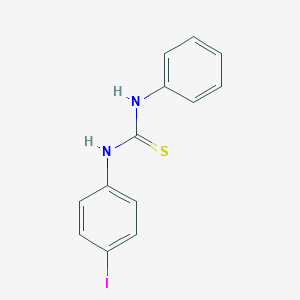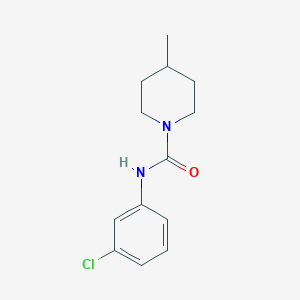
N-(3-chlorophenyl)-4-methylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-4-methylpiperidine-1-carboxamide, commonly known as PCP or angel dust, is a dissociative anesthetic drug that was first synthesized in 1926. It was initially developed as a surgical anesthetic but was later discontinued due to its severe side effects. PCP is a powerful drug that has been abused for recreational purposes, leading to addiction and adverse health effects. However, PCP has also been used in scientific research to understand its mechanism of action and potential therapeutic applications.
作用機序
PCP acts as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. By binding to the receptor, PCP inhibits the flow of calcium ions into the cell, leading to decreased neuronal activity. This results in the dissociative and anesthetic effects of PCP.
生化学的および生理学的効果
PCP has several biochemical and physiological effects, including altered perception, dissociation, and anesthesia. It also causes increased heart rate, blood pressure, and body temperature. Chronic use of PCP can lead to long-term effects on the brain, including memory impairment, cognitive dysfunction, and psychosis.
実験室実験の利点と制限
PCP has several advantages for lab experiments, including its potent and selective action on the NMDA receptor, which allows for precise manipulation of the glutamatergic system. However, PCP also has limitations, including its potential for abuse and adverse health effects, which must be carefully considered when designing experiments.
将来の方向性
There are several future directions for PCP research, including investigating its potential therapeutic applications for brain injury and stroke. Additionally, further research is needed to understand the long-term effects of PCP on the brain and to develop strategies to mitigate its adverse effects. Finally, PCP could be used as a tool to study other aspects of the glutamatergic system, such as its role in addiction and psychiatric disorders.
合成法
PCP is synthesized by reacting 1-(3-chlorophenyl)piperidine with methyl iodide in the presence of a base, followed by a reaction with cyanogen bromide to form the carboxamide group. The final product is purified through recrystallization and chromatography techniques.
科学的研究の応用
PCP has been used in scientific research to investigate its mechanism of action and potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of brain injury and stroke. PCP has also been used as a tool to study the glutamatergic system, which is involved in learning and memory processes.
特性
CAS番号 |
60465-13-6 |
|---|---|
製品名 |
N-(3-chlorophenyl)-4-methylpiperidine-1-carboxamide |
分子式 |
C13H17ClN2O |
分子量 |
252.74 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-4-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H17ClN2O/c1-10-5-7-16(8-6-10)13(17)15-12-4-2-3-11(14)9-12/h2-4,9-10H,5-8H2,1H3,(H,15,17) |
InChIキー |
RFVBDBYICMFWTI-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)NC2=CC(=CC=C2)Cl |
正規SMILES |
CC1CCN(CC1)C(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



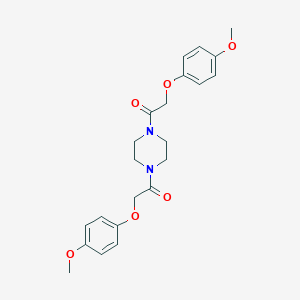
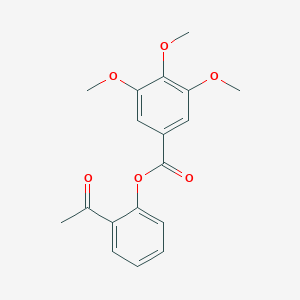
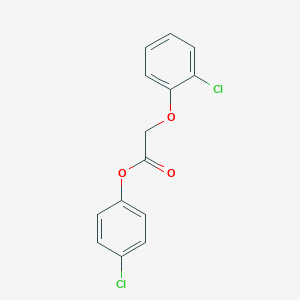
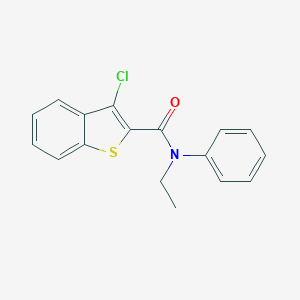
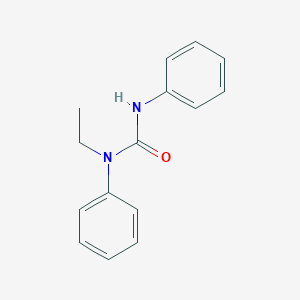
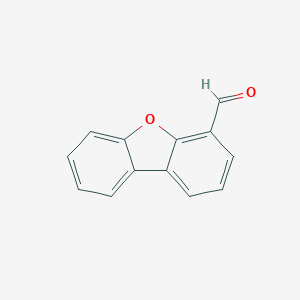
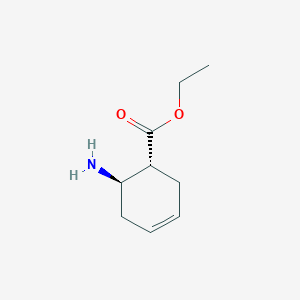
![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)
